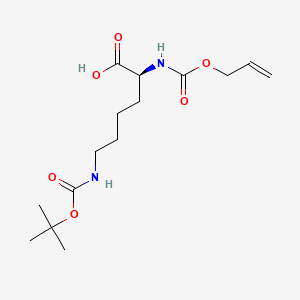

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Applications De Recherche Scientifique

Stereocontrolled Synthesis

A stereocontrolled approach has been developed for synthesizing hydroxyethylene dipeptide isosteres, such as 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, from (l)-phenylalanine. This method showcases the compound's application in precise synthetic routes aimed at producing complex molecules with specific stereochemistry, which is vital in drug discovery and development processes (Nadin et al., 2001).

Biocatalytic Applications

The compound's derivatives, like 2-oxo-6-tert-butoxycarbonylamino-hexanoic acid, have been used as building blocks in biocatalytic processes. An engineered Escherichia coli aspartate aminotransferase has been utilized for the asymmetric synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, demonstrating the compound's role in producing pharmaceutical intermediates through biotechnological methods (Lo et al., 2009).

Material Science and Corrosion Inhibition

In materials science, Schiff's bases derived from lysine (amino acid) and various aldehydes, incorporating the core structure of this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application underscores the compound's versatility and its potential in developing new materials with enhanced durability and resistance to degradation (Gupta et al., 2016).

Enzymatic Synthesis and Glycolipids

N-Acetyl-glucosamine fatty acid esters, synthesized through lipase-catalyzed transesterification involving derivatives of this compound, highlight its application in producing novel glycolipids. These glycolipids find usage across a spectrum of applications, from food and cosmetics to pharmaceuticals, showcasing the compound's contribution to the development of bio-based surfactants and emulsifiers (Pöhnlein et al., 2014).

Chemical Synthesis and Drug Development

The compound's derivatives have been pivotal in synthesizing key intermediates for pharmaceuticals, such as Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, which are critical in the synthesis of bulgecinine. This application demonstrates the compound's role in facilitating the synthesis of complex molecules with potential therapeutic uses (Holt et al., 2002).

Propriétés

IUPAC Name |

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKJBCVARAHIJ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)